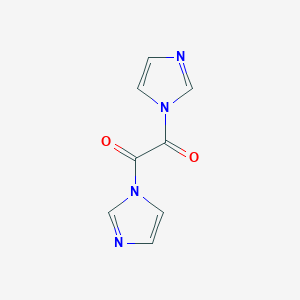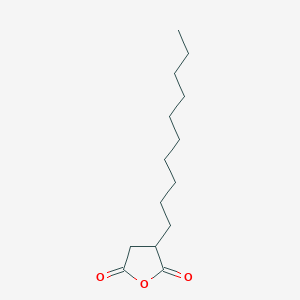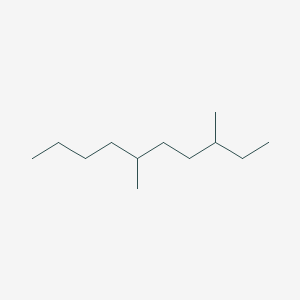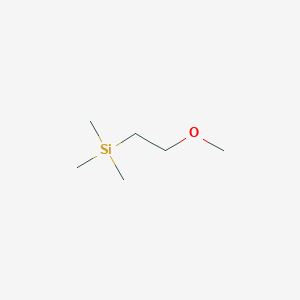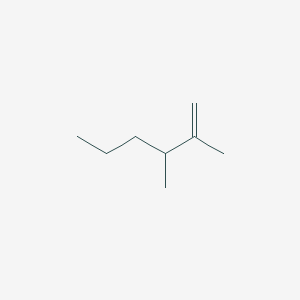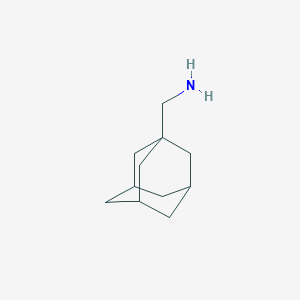
1-Adamantanemethylamine
Vue d'ensemble
Description
1-Adamantanemethylamine is a large amine present on the wall of 6,7-diaminoquinoxaline. The thermodynamic complex formation constant of this compound was studied.
Applications De Recherche Scientifique
Pharmacologie
1-Adamantanemethylamine : a été explorée en pharmacologie pour son potentiel à modifier les propriétés pharmacocinétiques des médicaments. Il est connu pour améliorer la lipophilie, ce qui peut améliorer l'administration et l'efficacité des médicaments . Par exemple, il a été étudié pour son rôle dans le développement de médicaments antiviraux similaires à l'Amantadine .
Science des matériaux
En science des matériaux, This compound est utilisé comme bloc de construction pour créer des matériaux avancés aux propriétés uniques. Sa structure en cage est bénéfique pour la formation de polymères et de nanocomposites, qui sont utilisés dans diverses applications allant des revêtements aux appareils électroniques .
Synthèse organique
Ce composé sert d'intermédiaire polyvalent en synthèse organique. Il est particulièrement utile dans la synthèse de dérivés de l'adamantane, qui sont des composés ayant une large gamme d'applications en raison de leur stabilité et de leurs caractéristiques structurales uniques .
Chimie analytique
This compound : est impliquée en chimie analytique comme réactif pour la quantification et l'analyse de divers composés chimiques. Son groupe amine fort peut former des complexes avec d'autres molécules, aidant à leur détection et à leur mesure .
Biochimie
En biochimie, la structure adamantane de This compound est significative pour l'étude des interactions protéiques et de la cinétique enzymatique. Il peut agir comme un inhibiteur ou un mimique de substrat pour sonder la fonction des molécules biologiques .
Science de l'environnement
Les applications environnementales de This compound comprennent son utilisation dans la remédiation environnementale. Ses propriétés chimiques lui permettent de se lier aux polluants, facilitant leur élimination de divers écosystèmes .
Nanotechnologie
This compound : est un élément essentiel de la nanotechnologie pour la création de systèmes d'administration de médicaments tels que les liposomes et les dendrimères. Sa capacité à être fonctionnalisé en fait un élément clé dans la conception de véhicules de délivrance ciblés .
Génie chimique
En génie chimique, This compound est utilisée pour développer des procédés et des catalyseurs. Sa structure robuste peut résister à des conditions difficiles, ce qui la rend appropriée pour une utilisation dans les réacteurs et autres applications industrielles
Safety and Hazards
1-Adamantanemethylamine is considered hazardous. It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .
Mécanisme D'action
Target of Action
1-Adamantanemethylamine, also known as Rimantadine, primarily targets the M2 protein , an ion channel of the influenza A virus . This protein plays a crucial role in the virus’s life cycle and is essential for the viral replication process .
Mode of Action
The compound interacts with its target by blocking the M2 ion channel . This blockage prevents the uptake of protons into the interior of the virus, which is required for the acid-promoted viral uncoating (decapsidation) process . This interaction and the resulting changes inhibit the uncoating process of the virus, thereby disrupting the viral replication .
Biochemical Pathways
It is known that the compound produces a virustatic effect early in the virus replication . By blocking the M2 ion channel, it likely disrupts several downstream effects related to the virus’s life cycle .
Pharmacokinetics
This compound exhibits good oral absorption, with more than 90% bioavailability . It has a plasma half-life of approximately 35 hours, indicating a prolonged presence in the body . The compound has a large volume of distribution, suggesting extensive distribution into body tissues . It is also reported to have about 40% plasma protein binding .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication, which can shorten the duration and alleviate the symptoms of influenza . It’s important to note that resistance to this compound has emerged since 2009, and it is no longer recommended for the treatment of influenza .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in DMSO and has a boiling point of 248°C . It is typically stored at -20°C to maintain its stability
Analyse Biochimique
Biochemical Properties
It is known to be involved in the wall of 6,7-diaminoquinoxaline
Molecular Mechanism
It is indicated that it may inhibit viral replication possibly through inhibiting the uncoating process of the virus . The virus M2 protein (an ion channel) seems to play an important role in the susceptibility of influenza A virus to the treatment of Rimantadine .
Propriétés
IUPAC Name |
1-adamantylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHXMFFSKTSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170367 | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17768-41-1 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17768-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17768-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]dec-1-ylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
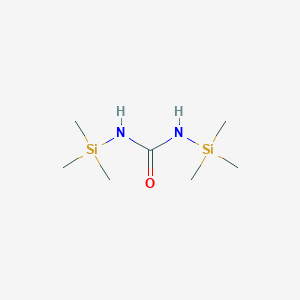
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate](/img/structure/B102444.png)





